molecular formula C8H6ClF2NO3 B6312958 4-(2-Chloro-1,1-difluoroethoxy)nitrobenzene CAS No. 1357625-30-9

4-(2-Chloro-1,1-difluoroethoxy)nitrobenzene

Cat. No.: B6312958
CAS No.: 1357625-30-9
M. Wt: 237.59 g/mol
InChI Key: NDSBLXHVWODLKE-UHFFFAOYSA-N
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Description

4-(2-Chloro-1,1-difluoroethoxy)nitrobenzene is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a nitro group, a chloro group, and a difluoroethoxy group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-1,1-difluoroethoxy)nitrobenzene typically involves the following steps:

    Nitration of Benzene: The initial step involves the nitration of benzene to introduce the nitro group. This is usually achieved by reacting benzene with a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: The nitrated benzene is then subjected to halogenation to introduce the chloro group. This can be done using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Introduction of Difluoroethoxy Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-1,1-difluoroethoxy)nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can also undergo oxidation reactions, particularly at the difluoroethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Common reducing agents include hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products include derivatives with different substituents replacing the chloro group.

    Reduction: The major product is 4-(2-Chloro-1,1-difluoroethoxy)aniline.

    Oxidation: Products include oxidized derivatives of the difluoroethoxy group.

Scientific Research Applications

4-(2-Chloro-1,1-difluoroethoxy)nitrobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2-Chloro-1,1-difluoroethoxy)nitrobenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,2-difluoroethoxy)-4-nitrobenzene
  • 4-Chloro-1,1-difluoroethoxybenzene
  • 4-Nitro-1,1-difluoroethoxybenzene

Uniqueness

4-(2-Chloro-1,1-difluoroethoxy)nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity patterns and potential biological activities .

Properties

IUPAC Name

1-(2-chloro-1,1-difluoroethoxy)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO3/c9-5-8(10,11)15-7-3-1-6(2-4-7)12(13)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSBLXHVWODLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(CCl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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